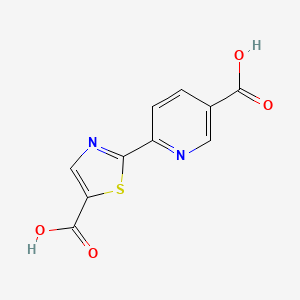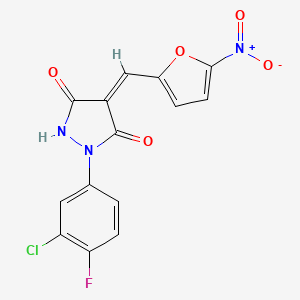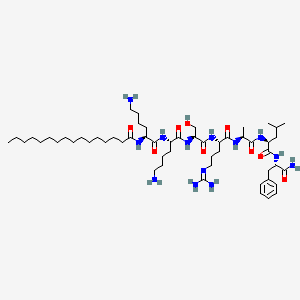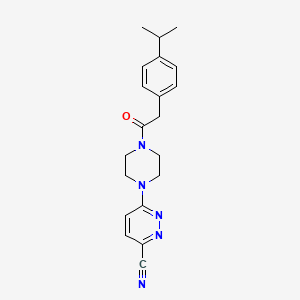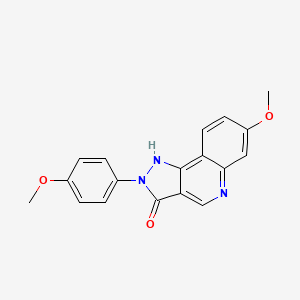![molecular formula C22H16N6O B610428 4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)
4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
Overview
Description
RDEA-427 is a small molecule drug initially developed by Bausch Health Companies Inc. It is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was primarily researched for its potential in treating HIV infections. The compound exhibits potent inhibitory activity against both wild-type and mutant strains of HIV-1 .
Preparation Methods
The synthesis of RDEA-427 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One of the synthetic routes described involves the use of a potential carbonate prodrug approach, which enhances the metabolic stability and antiviral profiles of the compound . The exact reaction conditions and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
RDEA-427 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can reduce double bonds or other functional groups, impacting the compound’s structure and function.
Scientific Research Applications
RDEA-427 has been extensively studied for its antiviral properties, particularly against HIV-1. It has shown submicromolar inhibitory activity against both wild-type and mutant strains of the virus, making it a promising candidate for further development in antiretroviral therapy . Additionally, its potential as a prodrug enhances its stability and effectiveness in human plasma . The compound’s applications extend to research in medicinal chemistry, virology, and pharmacology.
Mechanism of Action
RDEA-427 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is crucial for the replication of the virus, and its inhibition prevents the virus from multiplying and spreading. The compound binds to the reverse transcriptase enzyme, blocking its activity and thereby reducing the viral load in infected individuals .
Comparison with Similar Compounds
RDEA-427 is part of the diarylpyrimidine (DAPY) class of NNRTIs, which includes other compounds such as etravirine and rilpivirine. These compounds share a similar mechanism of action but differ in their chemical structures and efficacy profiles. RDEA-427 is unique in its potent activity against a wide range of HIV-1 strains, including drug-resistant variants . Other similar compounds include nevirapine, delavirdine, and efavirenz, which are first-generation NNRTIs with different resistance profiles and efficacy .
Properties
Molecular Formula |
C22H16N6O |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-[[2-(4-cyanoanilino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C22H16N6O/c1-13-9-16(12-24)10-14(2)19(13)29-21-18-7-8-25-20(18)27-22(28-21)26-17-5-3-15(11-23)4-6-17/h3-10H,1-2H3,(H2,25,26,27,28) |
InChI Key |
PFGKQRWHIVJCSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2C=CN3)NC4=CC=C(C=C4)C#N)C)C#N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2C=CN3)NC4=CC=C(C=C4)C#N)C)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RDEA-427; RDEA 427; RDEA427 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
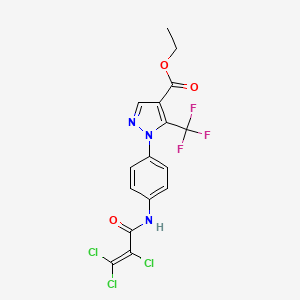
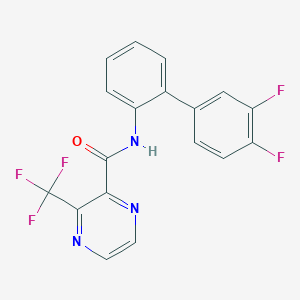
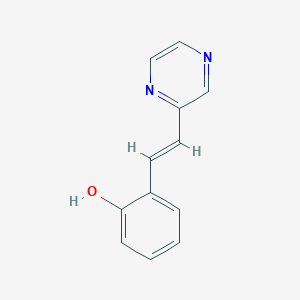

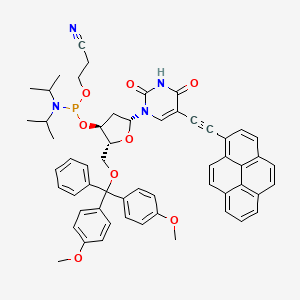

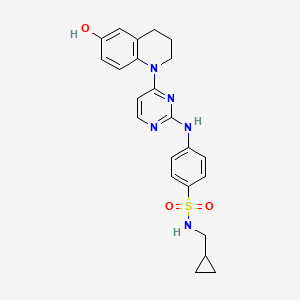
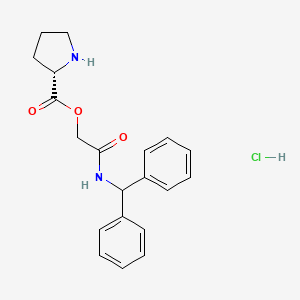
![(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B610363.png)
